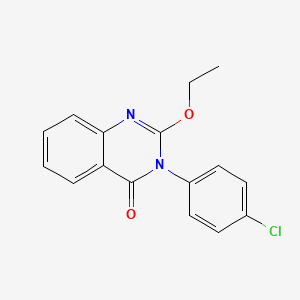
3-(4-Chlorophenyl)-2-ethoxyquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-クロロフェニル)-2-エトキシキナゾリン-4(3H)-オンは、医薬品化学や有機合成など、さまざまな分野における潜在的な用途で知られているキナゾリン誘導体です。この化合物は、4-クロロフェニル基とエトキシ基が置換されたキナゾリンコアを特徴としており、その独特の化学的性質と反応性に寄与しています。
準備方法
合成経路と反応条件
3-(4-クロロフェニル)-2-エトキシキナゾリン-4(3H)-オンの合成は、通常、4-クロロアニリンとエチルアントラニレートを縮合させ、続いて環化およびその後の官能基修飾を行うことで行われます。反応条件には、環化プロセスを促進するために酸性または塩基性触媒を使用することがよくあります。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなり、収率と純度の最適化が行われます。連続フロー反応器や自動合成プラットフォームを使用すると、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
3-(4-クロロフェニル)-2-エトキシキナゾリン-4(3H)-オンは、以下を含むさまざまな種類の化学反応を受けます。
酸化: この化合物は酸化されて、異なる酸化状態のキナゾリン誘導体になることがあります。
還元: 還元反応はキナゾリンコアを修飾し、ジヒドロキナゾリン誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で置換反応に使用できます。
主要な生成物
これらの反応から生成される主要な生成物には、官能基が修飾されたさまざまなキナゾリン誘導体があり、これらは異なる化学的および生物学的特性を示す可能性があります。
科学的研究の応用
化学: より複雑な有機分子の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、抗菌作用や抗癌作用を持つ生物活性分子としての可能性を示しています。
医学: 研究では、新しい治療薬の開発のためのリード化合物としての使用が検討されています。
産業: 特定の特性を持つ特殊化学薬品や材料の製造に使用できます。
作用機序
3-(4-クロロフェニル)-2-エトキシキナゾリン-4(3H)-オンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、細胞増殖に関与する特定の酵素を阻害し、抗癌作用を示す可能性があります。
類似の化合物との比較
類似の化合物
3-(4-クロロフェニル)-2-(3-メチルベンジルチオ)-4(3H)-キナゾリンオン: この化合物は、同様のキナゾリンコアを共有していますが、置換基が異なるため、化学的性質が異なります。
3-(4-クロロフェニル)セレニル-1-メチル-1H-インドール: 4-クロロフェニル基を有する別の化合物ですが、コア構造が異なるため、生物活性も異なります。
独自性
3-(4-クロロフェニル)-2-エトキシキナゾリン-4(3H)-オンは、独特の化学反応性と生物活性を付与する置換基の特定の組み合わせによって独自です。特にエトキシ基は、その溶解性と生物学的標的との相互作用に影響を与える可能性があり、研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-2-(3-methylbenzylthio)-4(3H)-quinazolinone: This compound shares a similar quinazolinone core but with different substituents, leading to distinct chemical properties.
3-(4-Chlorophenyl)selanyl-1-methyl-1H-indole: Another compound with a 4-chlorophenyl group, but with a different core structure, resulting in different biological activities.
Uniqueness
3-(4-Chlorophenyl)-2-ethoxyquinazolin-4(3H)-one is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. Its ethoxy group, in particular, can influence its solubility and interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
828273-72-9 |
|---|---|
分子式 |
C16H13ClN2O2 |
分子量 |
300.74 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-2-ethoxyquinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O2/c1-2-21-16-18-14-6-4-3-5-13(14)15(20)19(16)12-9-7-11(17)8-10-12/h3-10H,2H2,1H3 |
InChIキー |
ZKXBKXOYNNXMQO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


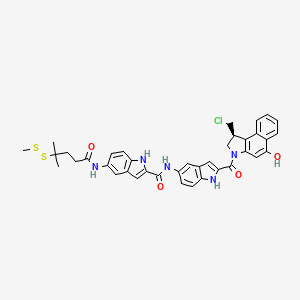

![9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-](/img/structure/B11833095.png)
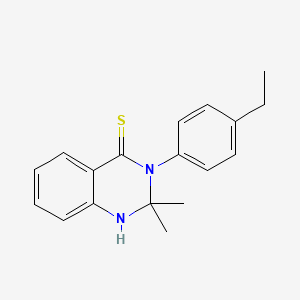
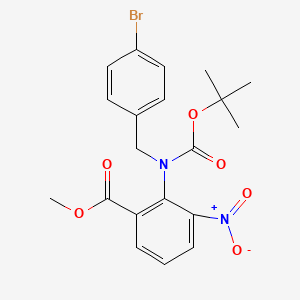
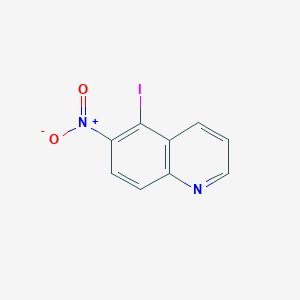
![N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate]](/img/structure/B11833112.png)



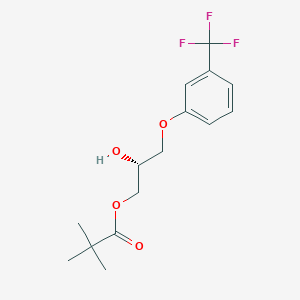
![Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol](/img/structure/B11833136.png)
![1-[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanamine](/img/structure/B11833153.png)

